
(4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine, also known as BAM-15, is a novel mitochondrial uncoupler that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool in the study of mitochondrial function and metabolism.
Wissenschaftliche Forschungsanwendungen
(4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine has shown potential applications in various scientific research fields, including mitochondrial function and metabolism, cancer research, and neurodegenerative diseases. In mitochondrial research, this compound has been used as a tool to study mitochondrial uncoupling and its effects on cellular metabolism. In cancer research, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In neurodegenerative diseases, this compound has been shown to protect against oxidative stress and mitochondrial dysfunction, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
(4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine acts as a mitochondrial uncoupler, disrupting the proton gradient across the mitochondrial inner membrane and uncoupling oxidative phosphorylation from ATP synthesis. This leads to an increase in mitochondrial respiration and a decrease in ATP production. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the interaction of this compound with the mitochondrial inner membrane and the respiratory chain complexes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased mitochondrial respiration, decreased ATP production, increased reactive oxygen species (ROS) production, and induction of apoptosis in cancer cells. In addition, this compound has been shown to protect against oxidative stress and mitochondrial dysfunction in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine in lab experiments is its ability to induce mitochondrial uncoupling in a specific and controlled manner, allowing for the study of mitochondrial function and metabolism. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce apoptosis in both cancer and non-cancer cells. Therefore, caution must be taken when using this compound in lab experiments, and appropriate safety measures must be implemented.
Zukünftige Richtungen
There are several future directions for research involving (4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine. One direction is to further investigate the mechanism of action of this compound and its interaction with the mitochondrial inner membrane and respiratory chain complexes. Another direction is to study the potential therapeutic applications of this compound in neurodegenerative diseases. Additionally, research can be conducted to optimize the synthesis method of this compound and develop new derivatives with improved properties. Overall, this compound has shown great potential as a tool in scientific research and warrants further investigation.
Synthesemethoden
(4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-methylbenzyl chloride and 2-methylcyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been validated through various analytical techniques such as NMR and mass spectrometry.
Eigenschaften
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]-2-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12-6-4-5-7-15(12)17-11-14-8-9-16(18-3)13(2)10-14/h8-10,12,15,17H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPNPQVKYJJHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930190.png)
![N-methyl-N-(4-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4930194.png)
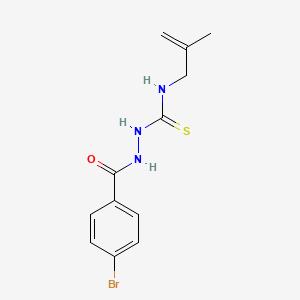
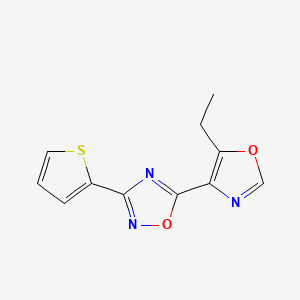
![ethyl 4-[benzyl(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B4930215.png)
![3-(3,4-dimethoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4930224.png)
![methyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4930237.png)
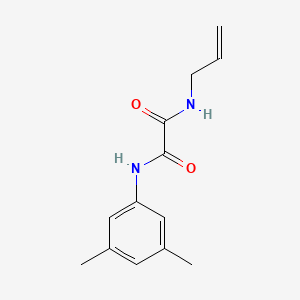
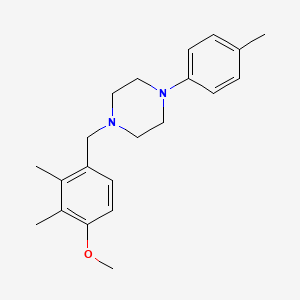
![methyl 4-(4-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4930255.png)
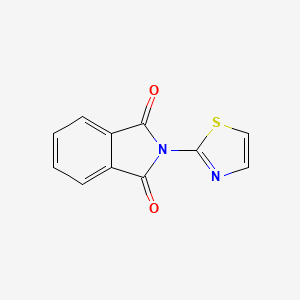

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4930290.png)
![N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4930296.png)
